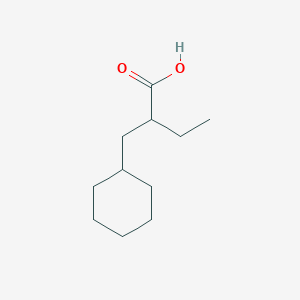

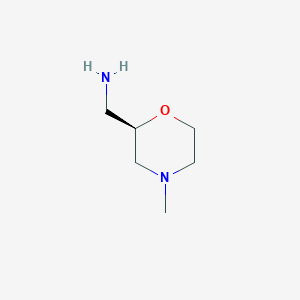

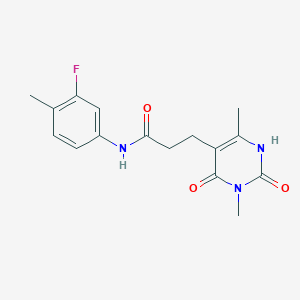

![molecular formula C19H21N3O2 B2868823 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide CAS No. 890643-86-4](/img/structure/B2868823.png)

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide” is a chemical compound. It’s a type of benzimidazole derivative . Benzimidazole derivatives are useful intermediates/subunits for the development of molecules of pharmaceutical or biological interest .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been studied extensively . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a variety of chemical reactions . They have been described by multiple groups to be effective against different bacterial pathogens .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques .科学的研究の応用

Synthesis and Antiviral Activity

A study detailed the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable antiavian influenza virus activity. The research highlighted a new route to these compounds, which were tested in vitro for their anti-influenza A virus activity, specifically against the H5N1 subtype, revealing significant antiviral activities (Hebishy et al., 2020).

Antimicrobial Applications

Another study focused on the synthesis and evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives for their antimicrobial activity. These compounds were tested against various microorganisms, showing effective antimicrobial properties, which were further confirmed through molecular docking studies to understand their interaction with microbial proteins (Sethi et al., 2016).

Anticancer Activity

Research into 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives has shown these compounds to have in vitro anticancer evaluation, with specific derivatives demonstrating moderate to significant activity against various cancer cell lines (Salahuddin et al., 2014).

Anti-Inflammatory and Analgesic Agents

A novel synthesis approach led to the creation of various heterocyclic compounds derived from visnaginone and khellinone, showing promising anti-inflammatory and analgesic properties. These compounds, including derivatives of benzodifuranyl and triazines, were tested for their COX-1/COX-2 inhibition, revealing high selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Coordination Chemistry and Supramolecular Applications

Research into coordination chemistry has yielded bidentate bis(NHC) ligands with different NHC donors, advancing our understanding of their potential in catalysis and materials science. Similarly, benzimidazole-based supramolecular reagents have been synthesized for the assembly of cocrystals, demonstrating their versatility and potential as supramolecular reagents (Schick et al., 2014); (Aakeröy et al., 2005).

作用機序

Safety and Hazards

The safety and hazards associated with “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide” would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled and stored.

将来の方向性

Benzimidazole derivatives, including “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide”, continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles .

特性

IUPAC Name |

N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-2-24-13-12-22-17-11-7-6-10-16(17)21-18(22)14-20-19(23)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQQVZMQEDGAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

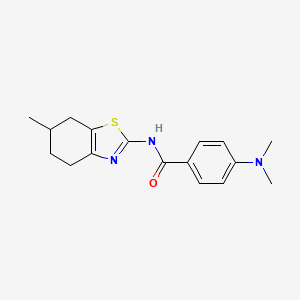

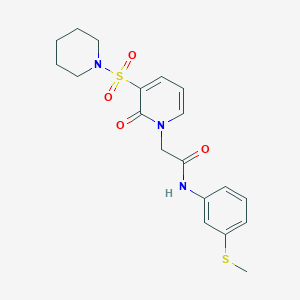

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2868743.png)

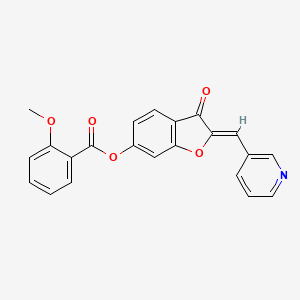

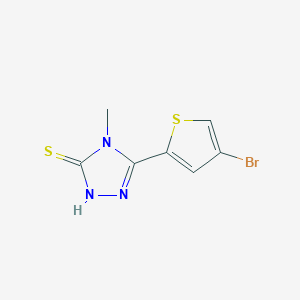

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2868744.png)

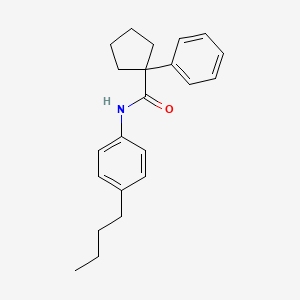

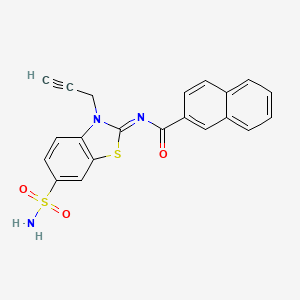

![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)

![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)